molecular formula C15H11F11O3 B12545906 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid CAS No. 668989-63-7

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid

Cat. No.: B12545906
CAS No.: 668989-63-7
M. Wt: 448.23 g/mol
InChI Key: NQTJYONIBBEENC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid typically involves the reaction of 2,3-difluorophenol with 5,5,6,6,7,7,8,8,8-nonafluorooctanol in the presence of a base, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with methanol would yield the corresponding methyl ester .

Scientific Research Applications

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-hydroxybenzoic acid: Similar structure but lacks the nonafluorooctyl group.

    2,3-Difluoro-4-methoxybenzoic acid: Contains a methoxy group instead of the nonafluorooctyl group.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar fluorinated chain but different functional group.

Uniqueness

The presence of the nonafluorooctyl group in 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid imparts unique properties such as increased hydrophobicity and chemical stability, making it distinct from other similar compounds .

Properties

CAS No.

668989-63-7

Molecular Formula

C15H11F11O3

Molecular Weight

448.23 g/mol

IUPAC Name

2,3-difluoro-4-(5,5,6,6,7,7,8,8,8-nonafluorooctoxy)benzoic acid

InChI

InChI=1S/C15H11F11O3/c16-9-7(11(27)28)3-4-8(10(9)17)29-6-2-1-5-12(18,19)13(20,21)14(22,23)15(24,25)26/h3-4H,1-2,5-6H2,(H,27,28)

InChI Key

NQTJYONIBBEENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)OCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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